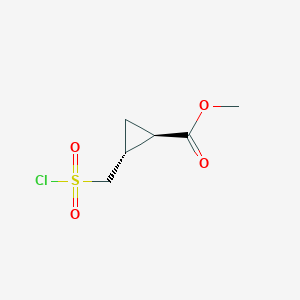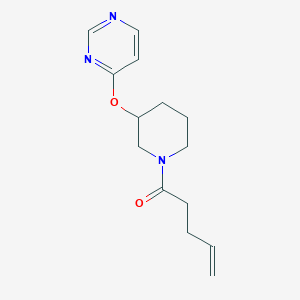
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound that features a pyrimidine ring linked to a piperidine ring via an ether linkage, with a pentenone chain attached to the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alcohol under basic conditions to form the pyrimidin-4-yloxy intermediate.
Piperidine Derivatization: The pyrimidin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Attachment of the Pentenone Chain: Finally, the piperidin-1-yl derivative is reacted with a pentenone precursor under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pentenone moiety to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Materials Science: The compound is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a shorter alkene chain.
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)but-3-en-1-one: This compound features a butenone chain instead of a pentenone chain.
Uniqueness
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of a pyrimidine ring, piperidine ring, and pentenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJLJSUQDCZYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
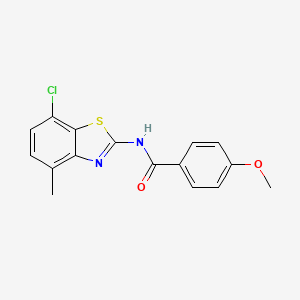
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394426.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)

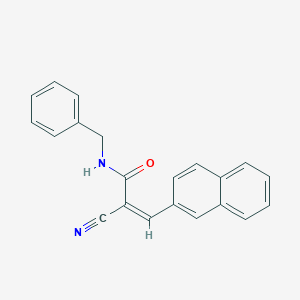
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
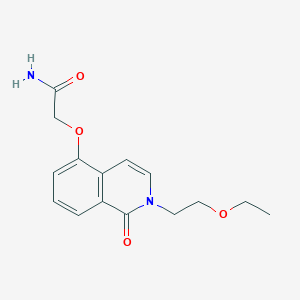
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2394437.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
